4-Bromo-7-fluoroindoline-2,3-dione

Description

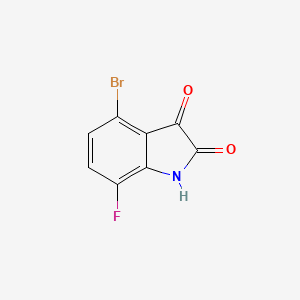

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEILBCZHJGIPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656164 | |

| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153535-26-2 | |

| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Bromo-7-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Isatins in Modern Drug Discovery

4-Bromo-7-fluoroindoline-2,3-dione, also known as 4-bromo-7-fluoroisatin, is a synthetic heterocyclic compound built upon the privileged isatin scaffold. The strategic placement of two distinct halogen atoms—a bromine and a fluorine—on the aromatic ring renders this molecule a highly valuable and versatile building block in medicinal chemistry. The isatin core itself is a well-established pharmacophore, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties[1].

The introduction of halogens into drug candidates is a time-tested strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability[1]. Bromine, on the other hand, can introduce specific interactions, such as halogen bonding, which can be crucial for target engagement and can also serve as a handle for further synthetic transformations[2]. The unique 4-bromo-7-fluoro substitution pattern of this isatin derivative, therefore, offers a compelling combination of these effects, making it a molecule of significant interest for the development of novel therapeutics, particularly in the realm of kinase inhibitors[3][4].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-7-fluoroindoline-2,3-dione, offering insights into its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The fundamental identifiers and computed properties of 4-Bromo-7-fluoroindoline-2,3-dione are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-7-fluoro-1H-indole-2,3-dione | PubChem[5] |

| Synonyms | 4-Bromo-7-fluoroisatin | PubChem[5] |

| CAS Number | 1153535-26-2 | PubChem[5] |

| Molecular Formula | C₈H₃BrFNO₂ | PubChem[5] |

| Molecular Weight | 244.02 g/mol | PubChem[5] |

| Appearance | Orange to red solid (predicted) | ChemicalBook[6] |

| Melting Point | Est. 190-200 °C | (Analog Est.) |

| Solubility | Soluble in DMF and DMSO (predicted) | (Analog Data) |

| pKa | 7.48 ± 0.20 (predicted for isomer) | ChemicalBook[6] |

| XLogP3 | 1.5 | PubChem[5] |

Note: The melting point is an estimation based on the experimentally determined melting point of the closely related 7-Fluoroisatin (193.0 to 198.0 °C). The solubility is also inferred from data on 7-Fluoroisatin.

Spectroscopic Profile

The spectroscopic data for 4-Bromo-7-fluoroindoline-2,3-dione can be anticipated based on its structure and data from analogous substituted isatins.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. Due to the electron-withdrawing effects of the bromine, fluorine, and dicarbonyl groups, these signals will likely appear as doublets or doublet of doublets downfield (in the range of δ 7.0-8.0 ppm). A broad singlet corresponding to the N-H proton is also expected, typically downfield (δ > 10 ppm), and its position can be solvent-dependent.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will feature eight distinct signals. The two carbonyl carbons (C2 and C3) are expected to be the most downfield, typically in the range of δ 160-185 ppm. The aromatic carbons will appear between δ 110-150 ppm, with the carbons directly attached to the halogens showing characteristic shifts and coupling with fluorine.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretching vibrations in the region of 1700-1770 cm⁻¹. The exact positions of the carbonyl bands can provide insight into the electronic environment of the dione system.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and related fragments due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₃BrFNO₂.

Synthesis of 4-Bromo-7-fluoroindoline-2,3-dione

The most established and versatile method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis [7][8]. This classical method involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-7-fluoroindoline-2,3-dione would logically start from 3-bromo-6-fluoroaniline. The overall transformation is a two-step process, as depicted in the workflow below.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a known procedure for the synthesis of 7-fluoroisatin and is expected to be effective for the target molecule[9].

Step 1: Synthesis of N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide

-

Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve anhydrous sodium sulfate (150 g) in 500 mL of deionized water.

-

Addition of Aniline: To this solution, add 3-bromo-6-fluoroaniline (0.2 mol).

-

Preparation of Reagent Solution: In a separate beaker, dissolve chloral hydrate (0.22 mol) and hydroxylamine hydrochloride (0.66 mol) in 200 mL of deionized water.

-

Reaction: Heat the aniline suspension to a gentle reflux. Add the chloral hydrate/hydroxylamine solution dropwise over 30-45 minutes. Continue to heat under reflux for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The solid product, N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

The use of a saturated sodium sulfate solution increases the density of the aqueous phase, which can aid in the precipitation of the product.

-

The reaction is heated to ensure the condensation reaction proceeds at a reasonable rate.

-

The slow, dropwise addition of the reagent solution helps to control the exotherm of the reaction.

Step 2: Synthesis of 4-Bromo-7-fluoroindoline-2,3-dione

-

Setup: In a 250 mL beaker or flask, carefully add concentrated sulfuric acid (100 mL) and cool it in an ice bath.

-

Addition of Intermediate: Slowly and portion-wise, add the dried N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide (0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 65 °C.

-

Cyclization: Once the addition is complete, remove the ice bath and warm the mixture to 75-80 °C. Maintain this temperature for approximately 1 hour. The color of the solution will typically darken.

-

Quenching and Precipitation: Carefully and slowly pour the warm reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A solid precipitate of 4-Bromo-7-fluoroindoline-2,3-dione will form.

-

Isolation and Purification: Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash extensively with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a colored solid.

Causality Behind Experimental Choices:

-

Concentrated sulfuric acid acts as both the cyclizing agent and a dehydrating agent.

-

The initial cooling and slow addition of the intermediate are crucial to control the highly exothermic reaction with sulfuric acid.

-

Heating to 75-80 °C provides the necessary activation energy for the electrophilic aromatic substitution (cyclization) to occur.

-

Pouring the acidic mixture onto ice is a standard quenching procedure that safely dilutes the acid and precipitates the organic product, which is insoluble in water.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-7-fluoroindoline-2,3-dione is dominated by the electrophilic C3-carbonyl group, the acidic N-H proton, and the potential for cross-coupling reactions at the C4-bromo position.

Reactions at the C3-Carbonyl: Knoevenagel Condensation

The C3-carbonyl of the isatin core is highly electrophilic and readily undergoes condensation reactions with active methylene compounds in a process known as the Knoevenagel condensation[10]. This reaction is a powerful tool for generating C3-substituted isatin derivatives with extended conjugation, which are often explored as potential kinase inhibitors.

General Protocol for Knoevenagel Condensation:

-

Dissolution: Dissolve 4-Bromo-7-fluoroindoline-2,3-dione (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 eq).

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

Reactions at the N1-Position: N-Alkylation

The N-H proton of the isatin ring is acidic and can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion can then be reacted with various electrophiles, most commonly alkyl halides, in an N-alkylation reaction[7][11]. This allows for the introduction of diverse side chains at the N1 position, which is a common strategy in medicinal chemistry to modulate solubility and target interactions.

General Protocol for N-Alkylation:

-

Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Bromo-7-fluoroindoline-2,3-dione (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

-

Deprotonation: Cool the solution in an ice bath and add a base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). For less reactive alkylating agents, gentle heating may be required.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reactions at the C4-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[12]. This allows for the introduction of aryl or heteroaryl groups, significantly increasing the structural complexity and enabling the synthesis of biaryl scaffolds, which are common motifs in kinase inhibitors.

General Conditions for Suzuki Coupling:

-

Reactants: N-protected 4-Bromo-7-fluoroindoline-2,3-dione, a boronic acid or boronic ester.

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand.

-

Base: An inorganic base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Conditions: The reaction is typically heated to reflux for several hours.

Applications in Drug Discovery

The 4-Bromo-7-fluoroindoline-2,3-dione scaffold is of particular interest in the discovery of novel kinase inhibitors. The isatin core is known to mimic the hinge-binding interactions of ATP in the active site of many kinases[3]. The substituents at the 4- and 7-positions can project into different pockets of the ATP-binding site, influencing both potency and selectivity.

-

Kinase Inhibition: Derivatives of isatin are known to inhibit a variety of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and receptor tyrosine kinases[3][4][13]. The development of new anticancer agents often involves the synthesis and screening of libraries of substituted isatins against a panel of kinases.

-

Structure-Activity Relationship (SAR) Studies: 4-Bromo-7-fluoroindoline-2,3-dione is an ideal starting point for SAR studies. The N1-position can be elaborated to improve solubility and cellular permeability. The C3-position can be modified via condensation reactions to introduce groups that interact with the solvent-exposed region of the kinase. The C4-bromo group can be used in cross-coupling reactions to explore interactions in the hydrophobic regions of the ATP-binding site.

Safety and Handling

Based on the available GHS data, 4-Bromo-7-fluoroindoline-2,3-dione should be handled with appropriate safety precautions in a laboratory setting[5].

-

Hazards:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

4-Bromo-7-fluoroindoline-2,3-dione is a strategically designed synthetic intermediate with significant potential in drug discovery. Its halogenated isatin core provides a robust scaffold that can be readily diversified through a variety of chemical transformations. While detailed experimental data on this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related compounds. The synthetic accessibility of this molecule, coupled with the proven utility of the isatin pharmacophore, makes it a valuable tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

-

PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). International Journal of Molecular Sciences, 23(14), 8046. [Link]

- Google Patents. (n.d.). CN101786980B - Synthesis method of isatin derivatives.

- Google Patents. (n.d.). CN1626514A - Method for preparing-4-bromine-7-methyl isatin.

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(14), 5488. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2020). RSC Advances, 10(52), 31255-31276. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2020). Journal of Medical Science, 86(4), 334-340. [Link]

- Google Patents. (n.d.). EP2604600A1 - Isatin derivatives and their use in therapy.

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). International Journal of Molecular Sciences, 23(23), 15286. [Link]

-

(PDF) N-Alkylation of isatins utilizing KF/alumina. (2012). ARKIVOC, 2012(6), 317-325. [Link]

-

(PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2018). Journal of the Mexican Chemical Society, 62(2). [Link]

- Google Patents. (n.d.). US4256639A - Process for the synthesis of isatin derivatives.

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2012). Bulletin of the Korean Chemical Society, 33(2), 674-678. [Link]

-

Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Journal of Heterocyclic Chemistry, 57(7), 2821-2832. [Link]

-

Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2005). Molecules, 10(10), 1328-1334. [Link]

-

Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. (2017). Molecules, 22(9), 1499. [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-bromo-4-fluoroindoline-2,3-dione | 1245648-36-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 9. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-7-fluoroindoline-2,3-dione: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds with a rich history and a vibrant future in medicinal chemistry and materials science.[1] First discovered in 1841, the isatin scaffold is not merely a synthetic curiosity but a recurring motif in numerous biologically active molecules and natural products. Its unique structural features, particularly the reactive C3-carbonyl group and the modifiable N1-amino group, provide a versatile platform for chemical elaboration.[2] This inherent reactivity allows for a diverse array of chemical transformations, including N-alkylation, substitution reactions on the aromatic ring, and condensation reactions at the C3-carbonyl, making it a cornerstone for generating molecular diversity in drug discovery programs.[3][4] The biological activities of isatin derivatives are remarkably broad, encompassing anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][4]

This guide focuses on a specific, strategically substituted isatin derivative: 4-Bromo-7-fluoroindoline-2,3-dione . The introduction of both a bromine and a fluorine atom onto the isatin core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. Halogenation is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5][6][7] The distinct electronic properties of bromine and fluorine—the former being a bulky, polarizable atom and the latter a small, highly electronegative one—offer a unique combination for fine-tuning molecular interactions. This guide will provide a comprehensive overview of 4-Bromo-7-fluoroindoline-2,3-dione, from its fundamental properties and synthesis to its applications as a pivotal building block in the development of next-generation therapeutics.

Core Compound Profile: 4-Bromo-7-fluoroindoline-2,3-dione

CAS Number: 1153535-26-2[8]

Chemical Structure:

Figure 1: Chemical structure of 4-Bromo-7-fluoroindoline-2,3-dione.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H3BrFNO2 | PubChem[8] |

| Molecular Weight | 244.02 g/mol | PubChem[8] |

| IUPAC Name | 4-bromo-7-fluoro-1H-indole-2,3-dione | PubChem[8] |

| Synonyms | 4-Bromo-7-fluoroisatin | PubChem[8] |

| SMILES | O=C1NC2=C(C(Br)=CC=C2F)C1=O | BLDpharm[9] |

Strategic Synthesis of 4-Bromo-7-fluoroindoline-2,3-dione

The synthesis of substituted isatins like 4-Bromo-7-fluoroindoline-2,3-dione typically follows well-established synthetic routes, often with modifications to accommodate the specific substituents. A common and effective method is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway for 4-Bromo-7-fluoroindoline-2,3-dione, starting from a commercially available substituted aniline. The choice of starting material is critical and is dictated by the desired final substitution pattern on the isatin ring.

Caption: A generalized two-step synthetic workflow for 4-Bromo-7-fluoroindoline-2,3-dione.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for isatin synthesis and is provided for illustrative purposes.[10] Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Synthesis of N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-6-fluoroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Chloral Hydrate Addition: To this solution, add a solution of chloral hydrate (1.1 equivalents) in water.

-

Hydroxylamine Addition: A solution of hydroxylamine hydrochloride (3 equivalents) and sodium sulfate (sufficient to create a saturated solution) in water is then added portionwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed with cold water and dried to yield the crude isonitrosoacetanilide intermediate.

Causality: The Sandmeyer methodology begins with the formation of an anilide, which is then nitrosated to form the key isonitroso intermediate. The acidic conditions facilitate the initial reaction, and the subsequent heating drives the condensation.

Step 2: Cyclization to 4-Bromo-7-fluoroindoline-2,3-dione

-

Reaction Setup: In a beaker, carefully add concentrated sulfuric acid and cool it in an ice bath.

-

Addition of Intermediate: Slowly and portionwise, add the dried N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 65-70°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is warmed to 80-90°C and stirred for 1-2 hours.

-

Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

Purification: The crude 4-Bromo-7-fluoroindoline-2,3-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to afford the final product as a crystalline solid.

Causality: The strong acid (sulfuric acid) acts as both a solvent and a catalyst for the electrophilic cyclization of the isonitrosoacetanilide. The electron-withdrawing nature of the bromine and fluorine substituents can influence the rate of this cyclization step. The final precipitation on ice is a classic method for isolating acid-stable organic products.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-7-fluoroindoline-2,3-dione is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[11] The bromine and fluorine atoms not only influence the parent molecule's reactivity but also provide handles for further chemical modifications, such as cross-coupling reactions at the bromine-bearing carbon.

Role as a Precursor for Bioactive Molecules:

The highly reactive C3-carbonyl group of the isatin core is a prime site for nucleophilic addition and condensation reactions. This allows for the facile introduction of various side chains and heterocyclic moieties, leading to the generation of diverse chemical libraries for high-throughput screening.

Example Application: Synthesis of Spiro-oxindoles

Spiro-oxindoles are a class of compounds where the C3 position of the indoline-2-one core is part of a spirocyclic system. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets. 4-Bromo-7-fluoroindoline-2,3-dione can serve as a starting material for the synthesis of novel spiro[indoline-3,2'-pyrrolidine] derivatives, which have been investigated for various biological activities.[12]

Caption: A conceptual pathway for the synthesis of spiro-oxindoles from 4-Bromo-7-fluoroindoline-2,3-dione.

Influence of Halogen Substituents on Biological Activity:

The presence of bromine and fluorine on the aromatic ring of the isatin scaffold has a profound impact on the resulting molecule's properties:

-

Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Modulated Electronic Properties: The strong electron-withdrawing nature of the fluorine atom and the inductive effect of the bromine atom can increase the electrophilicity of the C3-carbonyl carbon.[13] This can enhance the reactivity of the isatin core towards nucleophiles, facilitating the synthesis of derivatives.[13]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically vulnerable position can increase the half-life of a drug candidate.[5]

-

Enhanced Binding Interactions: Both fluorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can contribute to enhanced binding affinity and selectivity.

Conclusion

4-Bromo-7-fluoroindoline-2,3-dione is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its carefully selected halogen substituents impart a unique combination of reactivity and physicochemical properties, making it a highly valuable intermediate for the synthesis of novel therapeutic agents. As researchers continue to explore the vast chemical space accessible from the isatin scaffold, compounds like 4-Bromo-7-fluoroindoline-2,3-dione will undoubtedly play a crucial role in the development of innovative medicines to address unmet medical needs. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their quest for the next generation of therapeutics.

References

-

PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]

-

MDPI. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. [Link]

-

ResearchGate. Effect of substituent on reactivity of isatins?. [Link]

-

International Research and Publishing Academy. Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

-

National Institutes of Health. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

-

ScholarWorks. Synthesis of Substituted Isatins As Potential Antibacterial Agents. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

Beilstein Journal of Organic Chemistry. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 3. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide [mdpi.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1153535-26-2|4-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 10. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Bromo-7-fluoroindoline-2,3-dione from 3-bromo-6-fluoroaniline

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Bromo-7-fluoroindoline-2,3-dione (also known as 4-bromo-7-fluoroisatin), a valuable heterocyclic intermediate in medicinal chemistry and drug development.[1] The synthesis commences from the readily available starting material, 3-bromo-6-fluoroaniline. The core of this synthesis is a modified Sandmeyer isatin synthesis, a classic and robust method for constructing the isatin scaffold.[2][3] This document offers a detailed, step-by-step protocol, a thorough examination of the reaction mechanism, and critical insights into the key challenge of regioselectivity during the cyclization step. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process for researchers and drug development professionals.

Introduction and Strategic Overview

Isatin (1H-indole-2,3-dione) and its substituted derivatives are privileged scaffolds in pharmaceutical chemistry, exhibiting a broad spectrum of biological activities.[4] The unique substitution pattern of 4-Bromo-7-fluoroindoline-2,3-dione, featuring both a bromine and a fluorine atom, makes it a highly versatile building block for creating novel therapeutic agents. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[5]

The chosen synthetic strategy is the Sandmeyer isatin synthesis, a reliable two-step process.[6][7] The first step involves the formation of an N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide intermediate through the reaction of 3-bromo-6-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[2] The second, and most critical, step is the acid-catalyzed intramolecular electrophilic cyclization of this intermediate to yield the final isatin product.

A key consideration for any 3-substituted aniline in the Sandmeyer synthesis is the regiochemical outcome of the cyclization, which can potentially yield a mixture of 4- and 6-substituted isatins.[8] In the case of 3-bromo-6-fluoroaniline, the electronic and steric effects of both substituents will direct the cyclization. This guide presents a protocol that anticipates the formation of an isomeric mixture and provides a validated method for the separation and purification of the desired 4-bromo-7-fluoro isomer.

Overall Synthesis Workflow

The workflow is designed for clarity and efficiency, moving from the formation of the key intermediate to the final purified product.

Caption: High-level workflow for the synthesis of 4-Bromo-7-fluoroindoline-2,3-dione.

Mechanistic Insights: The Sandmeyer Isatin Synthesis

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds in two distinct stages.

Stage 1: Formation of the α-(Hydroxyimino)acetanilide Intermediate

This stage involves the condensation of 3-bromo-6-fluoroaniline with chloral hydrate and hydroxylamine. The reaction is believed to proceed through an initial formation of a glyoxamide, which then reacts with hydroxylamine to form the stable oximinoacetanilide intermediate, N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide.[9]

Stage 2: Acid-Catalyzed Electrophilic Cyclization

The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating an intramolecular electrophilic attack of the anilide nitrogen onto the aromatic ring. Subsequent dehydration and tautomerization yield the final indoline-2,3-dione structure.

Caption: Simplified mechanism of the acid-catalyzed cyclization step.

Regioselectivity in Cyclization

For a 3,6-disubstituted aniline, the electrophilic cyclization can occur at either the C2 or C6 position of the aniline ring, leading to two possible regioisomers.

-

Pathway A (Desired): Attack at C2 (ortho to the amino group, meta to the bromine) yields 4-Bromo-7-fluoroindoline-2,3-dione .

-

Pathway B (Potential Byproduct): Attack at C6 (ortho to both the amino and fluoro groups) would yield 6-Bromo-7-fluoroindoline-2,3-dione .

The directing effects of the substituents play a crucial role. Fluorine is a moderately activating ortho-, para-director, while bromine is a deactivating ortho-, para-director. In this specific substrate, the cyclization is an electrophilic aromatic substitution on the aniline ring. The position para to the activating fluoro group is blocked by the bromine. The position ortho to the fluoro group (C6) is sterically hindered and electronically influenced by the adjacent bromine. The position ortho to the amino group (C2) is activated. Therefore, a mixture is expected, and empirical data from similar syntheses (e.g., 3-bromoaniline) suggests that both 4- and 6-substituted isomers will form and require separation.[10]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) is mandatory. Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.

Part 1: Synthesis of N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide

This protocol is adapted from established Sandmeyer procedures for substituted anilines.[7][11]

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-6-fluoroaniline | 190.01 | 9.50 g | 0.05 |

| Chloral Hydrate | 165.40 | 9.00 g | 0.054 |

| Sodium Sulfate (cryst.) | 142.04 | 130 g | - |

| Hydroxylamine HCl | 69.49 | 11.0 g | 0.158 |

| Conc. Hydrochloric Acid | 36.46 | 5.2 mL | ~0.06 |

| Deionized Water | 18.02 | ~200 mL | - |

Procedure:

-

In a 1 L round-bottomed flask, dissolve chloral hydrate (9.00 g) in 120 mL of deionized water.

-

To this solution, add crystallized sodium sulfate (130 g).

-

In a separate beaker, prepare a solution of 3-bromo-6-fluoroaniline (9.50 g) in 30 mL of water, adding concentrated hydrochloric acid (~5.2 mL) dropwise to facilitate complete dissolution of the amine hydrochloride salt.

-

Add the aniline hydrochloride solution to the flask, followed by a solution of hydroxylamine hydrochloride (11.0 g) in 50 mL of water.

-

Heat the flask with vigorous stirring. The mixture will become a thick paste. Bring the reaction to a vigorous boil and maintain for approximately 2-5 minutes.

-

Cool the reaction mixture in an ice bath. The product will crystallize.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

-

The expected product is N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide, typically as a pale brown or off-white solid. The crude product is generally of sufficient purity for the next step.

Part 2: Synthesis and Purification of 4-Bromo-7-fluoroindoline-2,3-dione

This cyclization and purification protocol is based on methods known to effectively separate bromo-isatin isomers.[10]

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide | 261.05 | ~11.7 g (from Part 1) | Must be thoroughly dried |

| Conc. Sulfuric Acid | 98.08 | 60 mL | - |

| Sodium Hydroxide | 40.00 | As required for 2M soln. | - |

| Glacial Acetic Acid | 60.05 | As required | - |

| Crushed Ice | - | ~600 g | - |

Procedure:

-

Cyclization: In a 250 mL flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (60 mL) to 50°C.

-

Add the dry N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide in small portions to the stirred sulfuric acid, maintaining the temperature between 60°C and 70°C. Use an ice bath for external cooling as needed to control the exothermic reaction.

-

After the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then carefully pour it onto approximately 600 g of crushed ice with vigorous stirring.

-

Allow the precipitate to stand for at least 30 minutes. Collect the orange-brown solid (isomeric mixture) by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid.

-

Isomer Separation: In a beaker, dissolve the crude isomeric mixture (e.g., 10 g) in a minimal amount of hot (~60°C) 2M NaOH solution to form a dark solution of the isatin salts.

-

With stirring, carefully acidify the solution with glacial acetic acid. The 4-bromo-7-fluoro-isatin is expected to precipitate first as an orange-brown solid.

-

Filter the precipitate and wash it with hot water. This is the target 4-Bromo-7-fluoroindoline-2,3-dione .

-

The filtrate contains the more soluble 6-bromo isomer. Further acidification with a stronger acid like HCl can precipitate this isomer if desired.[10]

-

Dry the purified 4-bromo-7-fluoroindoline-2,3-dione.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Physical Properties

| Property | Expected Value |

| Appearance | Orange to red-orange solid |

| Molecular Formula | C₈H₃BrFNO₂ |

| Molar Mass | 243.02 g/mol |

| Purity (by HPLC) | ≥97% |

Spectroscopic Data (Predicted)

While specific experimental data for 4-bromo-7-fluoroisatin is not widely published, the following are predicted characteristic peaks based on analogous structures like 7-fluoroisatin and other brominated isatins.[7][12]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5-12.0 (s, 1H, -NH)

-

δ 7.0-7.8 (m, 2H, Ar-H)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Signals expected in the range of δ 110-160 for the aromatic and vinylic carbons.

-

Two carbonyl signals expected around δ 160 and δ 183.

-

Carbon attached to fluorine will show a large C-F coupling constant.

-

-

Mass Spectrometry (ESI-): m/z 241.9 [M-H]⁻, showing the characteristic bromine isotope pattern.

Conclusion and Outlook

This guide details a robust and reproducible synthesis of 4-Bromo-7-fluoroindoline-2,3-dione from 3-bromo-6-fluoroaniline using the Sandmeyer isatin synthesis. The primary challenge in this synthesis is the management of regioselectivity during the acid-catalyzed cyclization. By anticipating the formation of an isomeric mixture and incorporating a proven purification strategy based on differential acidity, this protocol provides a clear path to obtaining the desired 4-bromo isomer in high purity. This versatile intermediate can serve as a critical starting point for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link not available]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 108-121. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Wikipedia. (n.d.). Isatin. Wikipedia. [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]

-

Patange, A. N., et al. (2015). Synthesis of 5-Fluoroisatin and 7-Fluoroisatin Ligands. Tennessee Technological University. [Link]

-

Munde, A. S., et al. (2021). Synthesis and in-vitro cytotoxic activity of some novel Schiff bases of isatin derivatives. World Journal of Pharmaceutical Research, 10(13), 1569-1581. [Link]

-

ResearchGate. (n.d.). Reaction conditions: i: Na2SO4, chloral hydrate, H2O, HCl, hydroxylamine hydrochloride 90 °C 2 h. ResearchGate. [Link]

-

da Silva, J. F. M., et al. (2015). Separation of 4-and 6-substituted isatins from isomeric mixtures using high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 26(1), 154-160. [Link]

-

ResearchGate. (n.d.). formation of the 4-substituted-isatin; Pathway b. ResearchGate. [Link]

-

Aute, P. P., et al. (2026). The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. PharmaCompass. [Link]

-

ScholarWorks. (n.d.). synthesis of substituted isatins as potential. California State University, Long Beach. [Link]

-

ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. rsc.org [rsc.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-bromo-3-fluoroaniline, 98 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 6. lookchem.com [lookchem.com]

- 7. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione - Google Patents [patents.google.com]

- 11. (E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide; CAS No.: 1416013-61-0 [chemshuttle.com]

- 12. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-7-fluoroindoline-2,3-dione

This guide provides an in-depth analysis of the spectroscopic data for the synthetic building block, 4-Bromo-7-fluoroindoline-2,3-dione, also known as 4-Bromo-7-fluoroisatin. As a crucial intermediate in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its effective use in research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpreting the spectral information in the context of the molecule's unique structure.

Molecular Structure and Its Spectroscopic Implications

4-Bromo-7-fluoroindoline-2,3-dione possesses a rigid, bicyclic isatin core. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 7-position creates a distinct electronic and steric environment. This substitution pattern is key to its reactivity and, consequently, dictates the features we expect to observe in its spectroscopic analysis. The presence of two carbonyl groups, an amine proton, and a disubstituted aromatic ring are all features that will be interrogated using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of 4-Bromo-7-fluoroindoline-2,3-dione with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-7-fluoroindoline-2,3-dione, we will examine ¹H, ¹³C, and ¹⁹F NMR data. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for isatins due to its ability to solubilize the compound and avoid exchange of the N-H proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, we anticipate signals for the amine proton (N-H) and two aromatic protons (H-5 and H-6).

Expected ¹H NMR Data (Predicted for DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~11.5 - 12.0 | Singlet (broad) | - | 1H | N-H |

| ~7.6 - 7.8 | Doublet | ~8-9 | 1H | H-5 or H-6 |

| ~7.1 - 7.3 | Doublet of Doublets | ~8-9, ~4-5 (H-F coupling) | 1H | H-6 or H-5 |

Expertise & Experience:

-

N-H Proton: The N-H proton of the isatin core is acidic and its signal is typically a broad singlet found far downfield, often above 11 ppm.[3] Its chemical shift can be sensitive to concentration and residual water in the solvent.

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, are adjacent to each other and will therefore exhibit coupling, resulting in doublets. H-6 will likely be further split by the adjacent fluorine atom (³JHF), appearing as a doublet of doublets. The proton closer to the electron-withdrawing bromine atom (H-5) is expected to be further downfield than H-6.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data (Predicted for DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~182 - 185 | C3 (Ketone C=O) | Ketone carbonyls are typically highly deshielded. |

| ~158 - 161 | C2 (Amide C=O) | Amide carbonyls are slightly more shielded than ketone carbonyls. |

| ~145 - 150 (d) | C7 (C-F) | Aromatic carbon attached to fluorine, shows a large C-F coupling constant. |

| ~140 - 145 | C7a | Quaternary carbon adjacent to nitrogen. |

| ~125 - 130 | C5 or C6 | Aromatic CH carbon. |

| ~120 - 125 (d) | C6 or C5 | Aromatic CH carbon, shows C-F coupling. |

| ~115 - 120 | C3a | Quaternary carbon in the five-membered ring. |

| ~100 - 105 (d) | C4 (C-Br) | Aromatic carbon attached to bromine, shows C-F coupling. |

Expertise & Experience:

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C3) are the most deshielded signals in the spectrum.[3]

-

Carbon-Halogen Bonds: The carbon attached to the highly electronegative fluorine (C7) will be significantly downfield and will appear as a doublet due to one-bond C-F coupling (¹JCF). The carbon bonded to bromine (C4) will also be influenced, but the effect on its chemical shift is less pronounced than that of fluorine. We also expect to see smaller two- and three-bond C-F couplings for other carbons in the aromatic ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[4]

Expected ¹⁹F NMR Data (Predicted for DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| -110 to -140 | Doublet of Doublets | ~4-5 (H-F), ~2-3 (F-H) | Ar-F |

Expertise & Experience:

-

The chemical shift of aromatic fluorine is typically in the range of -100 to -170 ppm relative to CFCl₃.[5] The fluorine at C7 is coupled to the ortho proton H-6 (³JFH) and potentially a smaller long-range coupling to H-5. This will result in a multiplet, likely a doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3200 - 3300 | Medium, Sharp | N-H Stretch | Amide |

| ~1750 - 1770 | Strong | C=O Stretch | Ketone (C3) |

| ~1720 - 1740 | Strong | C=O Stretch | Amide (C2) |

| ~1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |

| ~1100 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| ~550 - 650 | Medium-Strong | C-Br Stretch | Aryl-Bromide |

Expertise & Experience:

-

Carbonyl Stretches: The five-membered ring structure of isatin results in higher frequency C=O stretching bands compared to acyclic ketones and amides due to ring strain. We expect two distinct, strong absorption bands for the two carbonyl groups.[6]

-

N-H Stretch: A sharp peak in the 3200-3300 cm⁻¹ region is characteristic of the N-H bond in the isatin ring.[3]

-

Carbon-Halogen Stretches: The C-F and C-Br stretching vibrations are expected to be strong and occur in the fingerprint region of the spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-7-fluoroindoline-2,3-dione, we would typically use an electron ionization (EI) or electrospray ionization (ESI) source.

Expected Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 243 / 245 | ~1:1 | [M]⁺˙ (Molecular Ion) |

| 215 / 217 | Variable | [M - CO]⁺˙ |

| 187 / 189 | Variable | [M - 2CO]⁺˙ |

| 136 | Variable | [M - Br - CO]⁺ |

| 108 | Variable | [M - Br - 2CO]⁺ |

Expertise & Experience:

-

Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This will result in two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for the presence of a single bromine atom.[8]

-

Fragmentation: Under EI conditions, isatins typically undergo fragmentation by the sequential loss of two carbon monoxide (CO) molecules. The loss of the bromine radical is also a likely fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

General Workflow

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-7-fluoroindoline-2,3-dione and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the deuterium lock signal of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol (ATR Method)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Mass Spectrometry Protocol (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Confirm the bromine isotopic pattern.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 4-Bromo-7-fluoroindoline-2,3-dione. The predicted data, grounded in established spectroscopic principles and data from related isatin structures, offers a reliable reference for researchers working with this compound. The key identifying features are the unique pattern of aromatic signals in the NMR spectra, the dual carbonyl stretches in the IR, and the characteristic 1:1 isotopic doublet for the molecular ion in the mass spectrum. This guide serves as a foundational tool for quality control, reaction monitoring, and structural verification in any research endeavor involving this valuable chemical entity.

References

-

PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. [Link]

-

PubChemLite. 7-bromo-4-fluoroindoline-2,3-dione (C8H3BrFNO2). [Link]

-

ResearchGate. (PDF) synthesis, characterization and spectroscopic analysis of some isatin derivatives. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. [Link]

-

International Union of Crystallography. Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. [Link]

-

IJSEAS. Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. [Link]

-

National Institutes of Health. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

-

MDPI. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

Beilstein Journal of Organic Chemistry. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

PubChemLite. 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

National Institute of Standards and Technology. 2,3-Butanedione. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijseas.com [ijseas.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 2,3-Butanedione [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

Solubility of 4-Bromo-7-fluoroindoline-2,3-dione in common lab solvents

. An In-Depth Technical Guide to the Solubility of 4-Bromo-7-fluoroindoline-2,3-dione

Abstract

4-Bromo-7-fluoroindoline-2,3-dione, a halogenated derivative of the versatile isatin core, is a compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility profile in various laboratory solvents, which dictates its behavior in synthetic reactions, purification processes, and biological assays. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While direct, quantitative solubility data for this specific derivative is not extensively published, we will build a robust predictive model based on the known solubility of the parent compound, isatin. We will dissect the physicochemical principles influencing its solubility, with a focus on the effects of bromo and fluoro substitution. Furthermore, this document provides detailed, field-tested protocols for both qualitative and quantitative solubility determination, enabling researchers to generate critical data for their specific applications.

Introduction: The Significance of Solubility for a Privileged Scaffold

Indoline-2,3-dione, commonly known as isatin, represents a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The compound 4-Bromo-7-fluoroindoline-2,3-dione is a modern iteration of this scaffold, incorporating halogen atoms that can modulate its electronic properties, metabolic stability, and target-binding interactions.[3]

The success of any compound in a research and development pipeline—from initial synthesis to final application—is critically dependent on its solubility. Poor solubility can lead to:

-

Unreliable Biological Data: In in vitro assays, low solubility can cause compound precipitation, leading to inaccurate measurements of biological activity and underestimated toxicity.[4]

-

Challenges in Synthesis and Purification: Difficulty in dissolving the compound can complicate reaction setups, limit achievable concentrations, and hinder effective purification by methods like crystallization or chromatography.

-

Poor Bioavailability: For therapeutic applications, insufficient aqueous solubility is a primary hurdle for oral drug absorption, potentially rendering an otherwise potent compound ineffective in vivo.[5]

This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the solubility of 4-Bromo-7-fluoroindoline-2,3-dione and to equip them with the practical tools to measure and interpret this vital property.

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of 4-Bromo-7-fluoroindoline-2,3-dione, we must first analyze its structure and compare it to its parent, isatin.

Structure:

-

Isatin (Parent Compound): A bicyclic aromatic structure containing a benzene ring fused to a pyrrolidine ring, with two carbonyl groups at positions 2 and 3. It possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O groups).

-

4-Bromo-7-fluoroindoline-2,3-dione: The isatin core is substituted with a bromine atom at position 4 and a fluorine atom at position 7 of the aromatic ring.

Predicted Effects of Halogen Substitution:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The addition of halogen atoms complicates this simple picture.

-

Increased Molecular Weight and Lipophilicity: The bromine and fluorine atoms significantly increase the molecular weight (from 147.13 g/mol for isatin to 244.02 g/mol ). Generally, for a given structural class, increasing molecular size and surface area leads to lower solubility as it becomes more difficult for solvent molecules to surround the solute.[7] Halogens, with the exception of the highly electronegative fluorine, tend to increase a molecule's lipophilicity (oil-loving nature), which would predict decreased solubility in polar solvents like water and increased solubility in non-polar solvents like hexane or toluene.[7]

-

Polarity and Dipole Moment: Both fluorine and bromine are electronegative atoms that create polar C-X bonds, inducing a dipole moment. However, the overall molecular polarity is a vector sum of all bond dipoles. While these substitutions increase bond polarity locally, the increased London dispersion forces and larger molecular size often dominate, favoring solubility in less polar organic solvents.[7]

-

Hydrogen Bonding: The core hydrogen bonding capabilities of the isatin scaffold (N-H donor, C=O acceptors) remain intact. The highly electronegative fluorine atom might be capable of acting as a weak hydrogen bond acceptor. However, the ability of chlorine and bromine to accept hydrogen bonds is considered negligible.[7] The primary driver of solubility in protic solvents like alcohols will still be the original N-H and C=O groups.

Prediction: We predict that 4-Bromo-7-fluoroindoline-2,3-dione will exhibit a solubility profile shifted towards less polar organic solvents compared to isatin. Its aqueous solubility is expected to be very low.

Baseline Solubility Data: Isatin as a Reference

While data for the substituted compound is unavailable, extensive studies on the parent compound, isatin, provide an invaluable baseline. The following table summarizes the mole fraction solubility of isatin in several common lab solvents at 298.15 K (25 °C), which demonstrates its preference for polar aprotic and alcoholic solvents over water.[8][9][10]

| Solvent | Solvent Type | Mole Fraction Solubility (x10³) at 298.15 K | Qualitative Solubility |

| Water | Polar Protic | 0.0514 | Very Sparingly Soluble |

| Methanol | Polar Protic | 4.09 | Soluble |

| Ethanol | Polar Protic | 4.09 | Soluble |

| 1-Butanol | Polar Protic | 5.16 | Soluble |

| Ethyl Acetate | Polar Aprotic | 5.68 | Soluble |

| Acetone | Polar Aprotic | - (Data not available in mole fraction) | Soluble |

| Dichloromethane | Halogenated | - (Data not available in mole fraction) | Moderately Soluble |

| Acetonitrile | Polar Aprotic | - (Data not available in mole fraction) | Moderately Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | - (Data not available in mole fraction) | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | - (Data not available in mole fraction) | Soluble |

Data compiled from multiple sources.[8][9][10] Note that direct comparison is best with consistent units; mole fraction is presented where available.

Experimental Determination of Solubility: Protocols and Workflows

As a Senior Application Scientist, I stress that predictive models are no substitute for empirical data. The following protocols are designed to be robust and reliable for generating high-quality solubility data in your own laboratory.

Part A: Protocol for Qualitative Solubility Classification

This initial screening method is rapid and provides essential information about the compound's general characteristics, guiding the choice of solvents for reactions, chromatography, and quantitative analysis.

Objective: To classify the compound into solubility groups based on its behavior in a series of solvents of varying polarity and pH.

Materials:

-

4-Bromo-7-fluoroindoline-2,3-dione

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

Procedure:

-

Initial Solvent Test (Water & Ether):

-

Place ~20 mg of the compound into two separate test tubes.

-

To the first tube, add 1 mL of deionized water.

-

To the second tube, add 1 mL of diethyl ether.

-

Vortex each tube vigorously for 60 seconds.

-

Observe and record if the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

-

Aqueous pH Tests (for water-insoluble compounds):

-

If the compound was insoluble in water, use three new test tubes with ~20 mg of compound in each.

-

Add 1 mL of 5% NaOH to the first tube. Vortex and observe. Solubility indicates an acidic functional group.

-

Add 1 mL of 5% NaHCO₃ to the second tube. Vortex and observe. Solubility here indicates a strongly acidic group.

-

Add 1 mL of 5% HCl to the third tube. Vortex and observe. Solubility indicates a basic functional group.

-

-

Strong Acid Test:

-

If the compound is insoluble in all the above, place ~20 mg in a dry test tube and carefully add 0.5 mL of cold, concentrated H₂SO₄.

-

Observe for dissolution or a color change, both of which are considered "soluble" in this context and suggest the presence of functional groups that can be protonated by the strong acid (e.g., alkenes, alcohols, ketones).

-

Caption: Workflow for qualitative solubility classification.

Part B: Protocol for Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[11][12][13] It measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.

Objective: To accurately measure the solubility of 4-Bromo-7-fluoroindoline-2,3-dione in a specific solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO) at a controlled temperature.

Materials:

-

4-Bromo-7-fluoroindoline-2,3-dione (solid powder)

-

Selected solvent(s)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is to add ~5-10 mg of compound to 1-2 mL of the solvent.[13]

-

Prepare at least three replicate samples for each solvent.

-

Prepare a blank sample containing only the solvent.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in the temperature-controlled orbital shaker. A standard temperature is 25 °C or 37 °C for biological relevance.

-

Agitate the samples at a consistent speed (e.g., 150 rpm) for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48-72 hours may be necessary.[12][14]

-

-

Sample Processing:

-

After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved microparticulates, either:

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the sample through a 0.22 µm syringe filter. Self-validation step: Ensure the filter material does not adsorb the compound by testing a known concentration standard.

-

-

-

Analysis:

-

Prepare a calibration curve by making a series of known concentrations of the compound in the chosen solvent. This is typically done by first creating a high-concentration stock solution in a solvent where the compound is freely soluble (like DMSO) and then diluting it into the test solvent.

-

Analyze the clear, saturated solution from Step 3 and the calibration standards using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of the compound in the saturated solution by interpolating its response against the calibration curve. This concentration is the equilibrium solubility.

-

Caption: Workflow for quantitative shake-flask solubility determination.

Key Factors Influencing Solubility

The solubility value is not an immutable constant; it is a function of the system's conditions. Understanding these dependencies is crucial for experimental design and data interpretation.

-

Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat).[15] Therefore, according to Le Châtelier's principle, increasing the temperature will increase solubility.[16] Conversely, if the process were exothermic (which is rare for solids), solubility would decrease with increasing temperature.[17] This is a critical parameter to control and report in any solubility measurement.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is paramount. A solvent's ability to engage in dipole-dipole interactions and hydrogen bonding with 4-Bromo-7-fluoroindoline-2,3-dione will determine its effectiveness at overcoming the solute's crystal lattice energy.

-

pH (for aqueous solutions): The isatin scaffold contains a weakly acidic N-H proton. In basic aqueous solutions (high pH), this proton can be removed to form an anionic salt. This salt is an ion and will be significantly more water-soluble than the neutral parent compound. Therefore, the aqueous solubility of 4-Bromo-7-fluoroindoline-2,3-dione is expected to be highly pH-dependent, increasing dramatically at pH values above its pKa.

Safety and Handling

Based on available data for the target compound and related structures, appropriate safety precautions must be observed.

-

Hazard Identification: 4-Bromo-7-fluoroindoline-2,3-dione is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

References

-

B-On. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Liu, J.-Q., Chen, S.-Y., & Ji, B. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data. [Link]

-

Thakuria, R. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Jagdale, S. K., & Nawale, R. B. (2021). Biochemistry, Dissolution and Solubility. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

University of California, Davis. (n.d.). Solubility. Chemistry LibreTexts. [Link]

-

JoVE. (2020). Solubility. JoVE Science Education Database. [Link]

-

Kou, J., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Jan. (2016). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]

-

Baluja, S., et al. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Molecular Liquids. [Link]

-

Baluja, S. (2015). Structure of Isatin. [Diagram]. ResearchGate. [Link]

-

Shakeel, F., et al. (2016). Measurement, Correlation, and Thermodynamics of Solubility of Isatin in Nine Different Green Solvents at (298.15 to 338.15) K. Journal of Chemical & Engineering Data. [Link]

-

Gkadiltz, S. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Semenischev, V. N., et al. (2022). Unexpected effect of halogenation on the water solubility of small organic compounds. Semantic Scholar. [Link]

-

Jónsdóttir, S. Ó., Jørgensen, F. S., & Brunak, S. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

-